molecular formula C14H19BrN2O3S B2397658 (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448069-45-1

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2397658
CAS RN: 1448069-45-1
M. Wt: 375.28
InChI Key: XIVDHGRMRMUBTD-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound with a molecular formula C16H21BrN2O3S. It is an important intermediate for the synthesis of various pharmaceuticals and biologically active compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on related compounds highlights the development of synthesis methods for complex molecules. For example, the synthesis of some 5H-benzo[a]phenoxazin-5-one derivatives demonstrates techniques applicable to halogenated and sulfonylated compounds (Ueno et al., 1982). Similarly, methods for synthesizing 6-alkylthioimidazo[1,2-a]pyridines show the reactivity of sulfonamide and pyridine compounds under various conditions (Gol'dfarb et al., 1979).

  • Crystal Structure and DFT Studies : The molecular and crystal structure of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, has been characterized through X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the conformational and electrostatic properties of the molecules, which are essential for understanding their reactivity and potential applications (Huang et al., 2021).

Applications in Catalysis and Biological Activities

  • Catalysis : Sulfonated Schiff base copper(II) complexes, which share structural similarities with the compound of interest, have been identified as efficient and selective catalysts in alcohol oxidation. This illustrates the potential catalytic applications of sulfonated and pyridyl compounds in organic synthesis (Hazra et al., 2015).

  • Biological Activities : Although specific studies directly involving (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone are not available, research on structurally related compounds indicates potential biological activities. For instance, pyrrolidinyl methanone derivatives have been explored for their antimicrobial properties, suggesting that compounds with similar structures could also exhibit biological activities of interest (Silina et al., 2003).

properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-14(2,3)21(19,20)12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVDHGRMRMUBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

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